molecular formula C21H19N3O4 B2949026 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide CAS No. 898458-15-6

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2949026
CAS No.: 898458-15-6
M. Wt: 377.4
InChI Key: KRWNOAQNFXPTNE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that features a furan ring, an indole moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Moiety: Starting with an appropriate precursor, the indole ring is synthesized through Fischer indole synthesis.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Nitrobenzamide Group: The nitrobenzamide group is introduced through nitration of a benzamide precursor followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates.

    Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the furan and indole rings.

    Reduction: Amino derivatives of the nitrobenzamide group.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which can significantly influence its reactivity and potential applications. The combination of the furan, indole, and nitrobenzamide moieties also provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-21(16-7-9-17(10-8-16)24(26)27)22-14-19(20-6-3-13-28-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19H,11-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWNOAQNFXPTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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